1-Diphenylmethyl-2-methyl-3-azetidone
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Overview
Description
1-Diphenylmethyl-2-methyl-3-azetidone is a synthetic organic compound with the molecular formula C17H17NO and a molecular weight of 251.33 g/mol It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring
Preparation Methods
The synthesis of 1-Diphenylmethyl-2-methyl-3-azetidone typically involves the following steps:
Grignard Reaction: The preparation of diphenylmethanol via a Grignard reaction between phenylmagnesium bromide and benzaldehyde.
Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving diphenylmethanol and a suitable nitrogen source under controlled conditions.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
1-Diphenylmethyl-2-methyl-3-azetidone undergoes various chemical reactions, including:
Scientific Research Applications
1-Diphenylmethyl-2-methyl-3-azetidone has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 1-Diphenylmethyl-2-methyl-3-azetidone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Diphenylmethyl-2-methyl-3-azetidone can be compared with other azetidine derivatives:
Azetidine: A simpler four-membered nitrogen-containing ring compound with different reactivity and applications.
Oxetane: A four-membered oxygen-containing ring compound with distinct chemical properties and uses.
Pyrrolidine: A five-membered nitrogen-containing ring compound with varied applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-benzhydryl-2-methylazetidin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-13-16(19)12-18(13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,17H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWWUKVQOATGAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CN1C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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